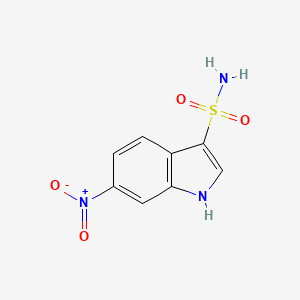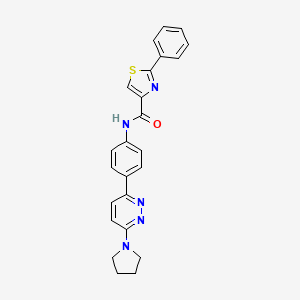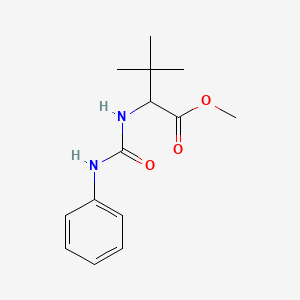
3,3-二甲基-2-(苯基氨基甲酰基氨基)丁酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate is an organic compound with a complex structure that includes a methyl ester, a carbamoyl group, and a phenyl group
科学研究应用
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
Target of Action
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate, also known as MDMB-4en-PINACA , is a synthetic cannabinoid . Its primary targets are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
MDMB-4en-PINACA acts as a potent agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MDMB-4en-PINACA binds to the CB1 receptor, activating it . This activation leads to various changes in the body, depending on the specific location of the CB1 receptors .
Pharmacokinetics
It has been reported in human urine samples up to an hour after consumption, producing 14 metabolites . These metabolites may have their own pharmacological activity and can be used in the identification of MDMB-4en-PINACA consumption .
Result of Action
The activation of CB1 receptors by MDMB-4en-PINACA can lead to a variety of effects. These include psychophysical states that are often difficult to control, leading to numerous accidents, fatalities, and severe social consequences . More than 15 deaths have been associated with the use of MDMB-4en-PINACA .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,3-dimethylbutanoic acid and phenyl isocyanate.
Formation of Intermediate: The carboxylic acid group of 3,3-dimethylbutanoic acid is first converted to an ester using methanol and a strong acid catalyst such as sulfuric acid.
Carbamoylation: The ester is then reacted with phenyl isocyanate under mild conditions to form the carbamoylamino group.
The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality and yield.
化学反应分析
Types of Reactions
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Corresponding amides or esters.
相似化合物的比较
Similar Compounds
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)propanoate: Similar structure but with a propanoate group instead of a butanoate group.
Ethyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group makes it more reactive in esterification and transesterification reactions compared to its ethyl ester counterpart.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
属性
IUPAC Name |
methyl 3,3-dimethyl-2-(phenylcarbamoylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)11(12(17)19-4)16-13(18)15-10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDSNGNGMCVRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
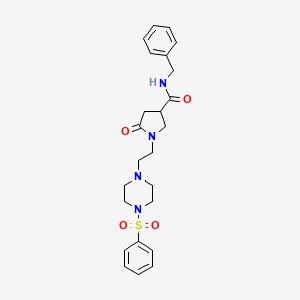
![3-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2406237.png)
![(2,6-Dichlorophenyl)(4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2406238.png)

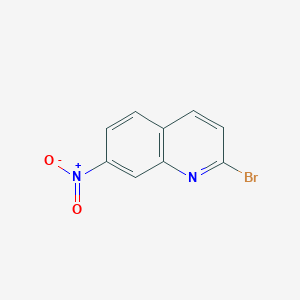
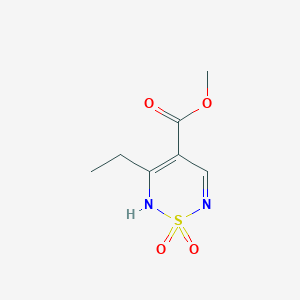
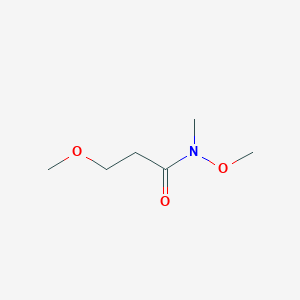
![(2-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-4-yl)methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2406248.png)
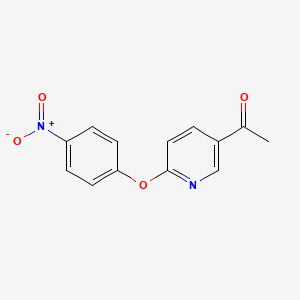
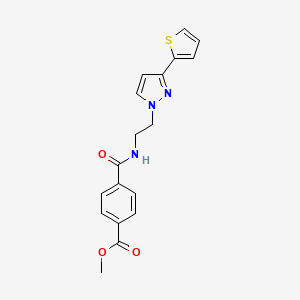
![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406255.png)
![4-(BENZENESULFONYL)-2-(FURAN-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2406256.png)
